molecular formula C8H15NO2 B3237487 Methyl 3-amino-3-cyclobutylpropanoate CAS No. 1391202-69-9

Methyl 3-amino-3-cyclobutylpropanoate

Cat. No. B3237487
CAS RN: 1391202-69-9
M. Wt: 157.21
InChI Key: BONKZIKOKDQSMB-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-cyclobutylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Methyl 3-amino-3-cyclobutylpropanoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of enzymes such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizures and anxiety. The compound has also been shown to inhibit the activity of COX-2, which can reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-3-cyclobutylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. The compound is also stable under standard laboratory conditions. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on Methyl 3-amino-3-cyclobutylpropanoate. One area of interest is its potential as a drug delivery system for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of research is the development of analogs of the compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields such as agriculture and materials science.
Conclusion:
This compound is a chemical compound that has shown promise in medicinal chemistry research. Its ability to modulate neurotransmitter activity and inhibit COX-2 activity makes it a potential candidate for the treatment of neurological disorders and inflammatory conditions. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Scientific Research Applications

Methyl 3-amino-3-cyclobutylpropanoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. The compound has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

methyl 3-amino-3-cyclobutylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-7(9)6-3-2-4-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONKZIKOKDQSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of racemic 3-amino-3-cyclobutyl-propanoic acid, 48a, (0.34 g, 2.38 mmol) in MeOH (10.2 mL) and benzene (10.2 mL) was added diazomethyltrimethyl-silane (3.56 mL of 2 M solution, 7.13 mmol) and the reaction mixture was allowed to stir at room temperature under a nitrogen atmosphere overnight. The mixture was diluted with EtOAc and brine. The layers were separated and the organic phase was dried (MgSO4), filtered and concentrated in vacuo to afford 354 mg (95%) of crude product that was used without further purification: 1H NMR (400 MHz, CDCl3) δ 3.71-3.66 (m, 3H), 3.18-2.98 (m, 1H), 2.46-2.32 (m, 2H), 2.27-1.63 (m, 10H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step One
Name
Quantity
10.2 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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